molecular formula C26H26N2O B3865776 N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine

Cat. No.: B3865776
M. Wt: 382.5 g/mol
InChI Key: FGVXEQRATYWXGI-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine is a complex organic compound with a unique structure that includes a quinoline backbone substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with 8-methoxy-4-methylquinoline-2-carbaldehyde under reductive amination conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid (HSO₃Cl), or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine
  • N-Methyl-3,3-diphenylpropylamine
  • N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide

Uniqueness

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its quinoline backbone, coupled with the diphenylpropyl and methoxy substituents, provides a versatile scaffold for further functionalization and optimization in various applications .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-19-18-25(28-26-22(19)14-9-15-24(26)29-2)27-17-16-23(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,18,23H,16-17H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVXEQRATYWXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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